molecular formula C8H16O2 B7760593 2,2,4,4-Tetramethyl-1,3-cyclobutanediol CAS No. 3039-96-1

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Cat. No.: B7760593
CAS No.: 3039-96-1
M. Wt: 144.21 g/mol
InChI Key: FQXGHZNSUOHCLO-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is an aliphatic diol with the chemical formula C8H16O2. This compound is produced as a mixture of cis- and trans-isomers, depending on the relative stereochemistry of the hydroxyl groups. It is commonly used as a monomer for the synthesis of polymeric materials, often as an alternative to bisphenol A (BPA) in the production of BPA-free polyesters .

Preparation Methods

The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol involves several steps. One common method includes the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . Another method involves dissolving isobutyryl chloride in an organic solvent, adding triethylamine and zinc powder, heating until reflux, cooling, filtering, washing, and distilling under reduced pressure. The distillation substrate is then dissolved in another organic solvent, cooled, filtered, and hydrogenated under the action of a catalyst to obtain the final product .

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-1,3-cyclobutanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

2,2,4,4-Tetramethyl-1,3-cyclobutanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethyl-1,3-cyclobutanediol exerts its effects is primarily through its role as a monomer in polymer synthesis. The compound’s rigid cyclobutane ring structure prevents the formation of cyclic structures, allowing for the creation of linear, high-performance polymers. These polymers exhibit superior thermal and mechanical properties compared to conventional polyesters .

Comparison with Similar Compounds

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is unique due to its rigid cyclobutane ring structure, which imparts superior properties to the polymers synthesized from it. Similar compounds include:

These similar compounds differ in their chemical structures and the properties they impart to the resulting polymers. This compound stands out for its ability to produce BPA-free, high-performance polyesters with excellent thermal and mechanical properties .

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXGHZNSUOHCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID9044908, DTXSID301263004
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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CAS No.

3010-96-6, 2694-23-7, 3039-96-1
Record name Tetramethyl-1,3-cyclobutanediol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis-
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Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS-
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Reactant of Route 5
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Reactant of Route 6
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